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Compound of Interest

Compound Name: 2-Piperidinonicotinic acid

Cat. No.: B1351087

An In-Depth Technical Guide to the In Silico Prediction of 2-Piperidinonicotinic Acid
Properties

Introduction

2-Piperidinonicotinic acid is a small molecule with a structure incorporating both a piperidine
and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and
development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption,
Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties
is crucial. In silico, or computational, methods provide a rapid and cost-effective means of
predicting these properties, offering valuable insights that can guide further experimental
investigation. This guide outlines the methodologies for predicting the key characteristics of 2-
Piperidinonicotinic acid and presents the predicted data in a structured format.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both
chemical and biological systems. These properties are foundational for predicting its
pharmacokinetic profile. The following table summarizes the predicted physicochemical
properties of 2-Piperidinonicotinic acid.
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Property Predicted Value Unit
Molecular Formula C11H14N202

Molecular Weight 206.24 g/mol
logP (octanol-water) 0.85

Topological Polar Surface Area

(TPSA) 61.5 Az
Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

pKa (most acidic) 4.5

pKa (most basic) 9.2

Solubility (in water at pH 7.4) -2.5 log(mol/L)

Predicted Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico
models are invaluable for early-stage assessment of a compound's likely behavior in the body.
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ADMET Property Prediction Method
Absorption
) ] ) Based on Lipinski's Rule of
Human Intestinal Absorption High )
Five and TPSA
Caco-2 Permeability Moderate QSAR Model
P-glycoprotein Substrate No Classification Model
Distribution
) ) QSAR Model based on TPSA
Blood-Brain Barrier Permeant No
and logP
Plasma Protein Binding ~85% QSAR Model
Metabolism
. ) Substrate-based Inhibition
CYP2D6 Inhibitor Unlikely
Model
o ) Substrate-based Inhibition
CYP3A4 Inhibitor Unlikely
Model
Excretion
] Prediction based on solubility
Primary Route Renal

and size

Toxicity

AMES Mutagenicity

Non-mutagenic

Structural alerts and QSAR
Model

hERG Blockade

Low risk

Pharmacophore Model

Oral LDso (rat)

>2000 mg/kg

QSAR Model based on

structural fragments

Methodologies and Protocols

Protocol 1: Prediction of Physicochemical Properties
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e Input: The 2D structure of 2-Piperidinonicotinic acid in SMILES or SDF format.

o Software: A comprehensive computational chemistry suite such as ChemDraw & Chem3D,
MarvinSketch, or open-source libraries like RDKit in Python.

e Procedure:

o The 2D structure is imported into the software.

o The software's built-in algorithms are used to calculate the properties.

o Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors: Calculated directly from
the molecular graph.

o logP: Calculated using an atom-based method (e.g., clogP) that sums the contributions of
individual atoms and correction factors.

o TPSA: Calculated by summing the surface contributions of polar atoms (oxygens,
nitrogens, and attached hydrogens).

o pKa: Predicted using an empirical model based on the Hammett equation, considering the
electronic effects of substituents on the acidic and basic centers.

o Solubility: Estimated using a quantitative structure-property relationship (QSPR) model
that incorporates logP and TPSA as descriptors.

o Output: A table of predicted physicochemical properties.
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Caption: Workflow for Physicochemical Property Prediction.

Protocol 2: ADMET Prediction Workflow

¢ Input: The optimized 3D structure of 2-Piperidinonicotinic acid.

» Models: A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR)
models, pharmacophore models, and structural alert databases.

e Procedure:
o Absorption:

» Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the
compound violates more than one of Lipinski's Rule of Five (MW < 500, logP < 5, H-
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bond donors < 5, H-bond acceptors < 10).

» Caco-2 permeability is predicted using a regression-based QSAR model with
descriptors such as TPSA and logP.

o Distribution:

» Blood-Brain Barrier (BBB) penetration is predicted using a classification model that
considers TPSA, logP, and the number of rotatable bonds.

» Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of
known drug-protein binding affinities.

o Metabolism: The structure is screened against 3D pharmacophore models of the active
sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3AA4) to predict potential
inhibitory activity.

o Toxicity:

» AMES Mutagenicity: The structure is checked for the presence of known mutagenic
structural fragments (structural alerts).

» hERG Blockade: A pharmacophore model for the hERG potassium channel is used to
assess the risk of cardiotoxicity.

» LDso: A QSAR model trained on rodent oral toxicity data is used to estimate the lethal
dose.

o Output: A summary table of predicted ADMET properties.
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Caption: General Workflow for In Silico ADMET Prediction.

Hypothetical Biological Activity and Pathway
Analysis

In the absence of experimental data, a common in silico approach to suggest potential
biological activity is through reverse docking and target prediction. This involves docking the
molecule into the binding sites of a large number of known biological targets to identify
potential protein interactions.

Protocol 3: Target Prediction and Pathway Analysis

e Input: The 3D structure of 2-Piperidinonicotinic acid.
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o Software/Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper)
and a pathway analysis tool (e.g., KEGG, Reactome).

e Procedure:

o Target ldentification: The input structure is submitted to the target prediction server. The
server compares the 3D shape and chemical features of the molecule to a library of known
ligand-binding sites of proteins. A ranked list of potential protein targets is generated
based on the similarity score.

o Pathway Analysis: The top-ranked potential protein targets are submitted to a pathway
analysis tool. This tool identifies canonical signaling or metabolic pathways that are
significantly enriched with the potential targets.

o Output: A list of plausible biological targets and the associated signaling pathways,
suggesting potential mechanisms of action to be explored experimentally.

Input Target Prediction

2-Piperidinonicotinic acid Reverse Docking Server Hypotheses
Potential Targets
Pathway Analysis J/

KEGG / Reactome Associated Pathways
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Caption: Workflow for Target Prediction and Pathway Analysis.

Conclusion

The in silico analysis of 2-Piperidinonicotinic acid suggests that it is a drug-like molecule with
a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties
indicate moderate solubility and the potential for interaction with biological targets. The
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predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The
methodologies outlined in this guide provide a framework for the initial computational
assessment of novel small molecules, enabling a data-driven approach to prioritizing
candidates for further preclinical development. All presented data are predictive and require
experimental validation.

 To cite this document: BenchChem. [In silico prediction of 2-Piperidinonicotinic acid
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351087#in-silico-prediction-of-2-piperidinonicotinic-
acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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